molecular formula C10H11FO2 B1449660 3-Fluoro-5-(propan-2-yloxy)benzaldehyde CAS No. 1289030-71-2

3-Fluoro-5-(propan-2-yloxy)benzaldehyde

Cat. No. B1449660
M. Wt: 182.19 g/mol
InChI Key: CAAFMTJNIAQTMR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(propan-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(propan-2-yloxy)benzaldehyde consists of a benzene ring substituted with a fluoro group at the 3-position and a propan-2-yloxy group at the 5-position . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

3-Fluoro-5-(propan-2-yloxy)benzaldehyde has a molecular weight of 182.19 g/mol. Other physical and chemical properties such as melting point, boiling point, density, and vapor pressure are not provided in the search results .

Scientific Research Applications

Synthesis and Anticancer Activity

3-Fluoro-5-(propan-2-yloxy)benzaldehyde and its fluorinated analogs have been synthesized and evaluated for their anticancer properties. Fluorinated analogues of combretastatins A-1, A-2, and A-4, derived from this compound, have shown promising in vitro anticancer properties, retaining the potent cell growth inhibitory properties of CA-4 (Lawrence et al., 2003).

Catalysis and Synthesis of Quinazoline and Isoindolinone

This compound has been involved in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, enabling the synthesis of diverse quinazoline and fused isoindolinone scaffolds. This represents an advancement in synthetic chemistry, offering high efficiency and good functional group tolerance in reactions (Wu et al., 2021).

Crystal Structure and Molecular Interactions

Research has also focused on understanding the crystal structure and molecular interactions of related compounds. For instance, studies on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde and N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline provide insights into their molecular structures and potential applications in materials science and drug design (Clegg et al., 1999).

Polymer Chemistry

In the field of polymer chemistry, novel trisubstituted ethylenes, including those with fluorinated benzaldehydes, have been prepared and copolymerized with styrene. These compounds have been characterized and analyzed for potential applications in the development of new materials (Kharas et al., 2017).

Antioxidant and Antimicrobial Properties

Additionally, derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, similar in structure to 3-Fluoro-5-(propan-2-yloxy)benzaldehyde, have shown significant antioxidant, antimicrobial, and anticancer activities. These properties highlight the potential of such compounds in pharmaceutical and medical research (Konuş et al., 2019).

Bioconversion Potential in Fungal Metabolism

Research into the bioconversion potential of the fungus Bjerkandera adusta with fluorine-labelled substrates, including benzaldehydes, has shown the capability of the fungus to produce mixed chloro-fluoro-methoxybenzaldehydes, demonstrating the potential applications in biotechnology and environmental science (Lauritsen & Lunding, 1998).

properties

IUPAC Name

3-fluoro-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAFMTJNIAQTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-isopropoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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